2-Amino-1-(indolin-1-yl)ethanone
Description
2-Amino-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring an indoline core linked to an amino-substituted ethanone moiety. These analogs are prominent in medicinal chemistry due to their applications as antimalarial agents, psychoactive substances, and intermediates in drug synthesis .
Properties
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXBBTRDAKJZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Antimalarial Imidazolopiperazines
Compounds such as 2-Amino-1-(3-(4-fluorophenylamino)-2-phenylimidazolo[1,2-a]pyrazin-7-yl)ethanone (Table 1) demonstrate significant antiplasmodial activity. Variations in substituents on the phenyl rings and amino groups correlate with potency:
- Compound 17 (2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)imidazolo[1,2-a]pyrazin-7-yl)ethanone) exhibits IC₅₀ values of 10 nM (3D7 strain) and 30 nM (W2 strain), indicating high efficacy against drug-resistant malaria parasites .
- In contrast, Compound 15 (with a 4-methoxyphenyl group) shows reduced activity (IC₅₀: 2270–1702 nM), highlighting the critical role of halogen substituents in enhancing target binding .
Table 1: Anti-malarial Activity of Selected Analogs
| Compound ID | Substituents (R₁, R₂) | IC₅₀ (3D7), nM | IC₅₀ (W2), nM |
|---|---|---|---|
| 15 | 4-OCH₃, 4-F | 2270 | 1702 |
| 17 | 3-F, 4-F | 10 | 30 |
Psychoactive Derivatives
- bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone): This analog is a synthetic psychoactive substance.
Physicochemical Properties
Hydroxyacetophenone Derivatives
- 2-Amino-1-(2-hydroxyphenyl)ethanone ([72481-17-5]): Synthesized via hydriodic acid/acetic acid reduction of nitro-coumarins, this compound has a melting point of 177°C (decomposition). Its hydrochloride salt melts at 217–220°C, demonstrating improved crystallinity for pharmaceutical formulation .
- 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone: Fluorinated analogs exhibit enhanced lipophilicity, which improves blood-brain barrier penetration, making them relevant for CNS-targeted therapies .
Solubility and Stability
- 2-Amino-1-(azetidin-1-yl)ethanone hydrochloride: Soluble in water and alcohols but poorly in chloroform, reflecting its ionic character. This property is critical for intravenous drug delivery .
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